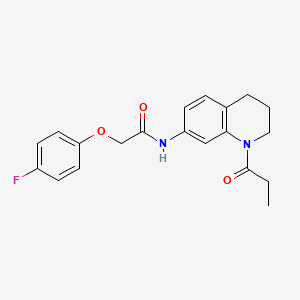
3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as Triethoxybenzamide, is a unique chemical compound with a wide range of applications in the field of scientific research. It is a member of the benzamide family, and is composed of an amide group and a benzene ring. It is a white, crystalline solid with a melting point of 106-108°C, and is soluble in ethanol, acetic acid, and chloroform. Triethoxybenzamide has been used in a variety of scientific research applications, such as in the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent for the detection of metals. Its mechanism of action has been studied in detail, and its biochemical and physiological effects have been documented in numerous studies.
科学研究应用
3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamidezamide has a wide range of applications in scientific research, such as in the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent for the detection of metals. It has been used as a catalyst in the synthesis of polybenzimidazoles, which are used in the production of high-performance polymeric materials. It has also been used in the synthesis of polyamide-imide polymers, which are used in the production of high-temperature resistant materials. It has also been used as a reagent for the detection of metals, such as copper, zinc, and iron, in aqueous solutions.
作用机制
Target of Action
Similar compounds have been shown to exhibit anticancer activity, suggesting potential targets within cancer cell lines .
Mode of Action
It’s likely that it interacts with its targets in a way that disrupts normal cellular processes, leading to the inhibition of cell growth or induction of cell death .
Biochemical Pathways
Given its potential anticancer activity, it may impact pathways related to cell proliferation, apoptosis, or dna repair .
Result of Action
Similar compounds have shown prominent activity against cancer cell lines, suggesting that it may induce cell death or inhibit cell growth .
实验室实验的优点和局限性
The use of 3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamidezamide in laboratory experiments has several advantages and limitations. The major advantage of using 3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamidezamide is its high solubility in a variety of solvents, which makes it easy to use in a variety of reactions. Additionally, it is a relatively stable compound, and is not easily decomposed or oxidized. However, it is important to note that 3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamidezamide is a relatively expensive compound, and is not always available in large quantities. Additionally, it is important to note that 3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamidezamide is a relatively toxic compound, and should be handled with care.
未来方向
The potential future directions for 3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamidezamide are numerous. One potential direction is to study its potential use in the development of new drugs and therapies for the treatment of various diseases. Additionally, it could be studied for its potential use in the development of new catalysts for organic reactions, as well as for its potential use in the detection of metals in aqueous solutions. Additionally, it could be studied for its potential use in the development of new materials, such as polybenzimidazoles and polyamide-imide polymers. Finally, it could be studied for its potential use in the development of new compounds with unique properties.
合成方法
3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamidezamide can be synthesized through a variety of methods, but the most common method is the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline and benzoyl chloride in the presence of a base. The reaction is usually carried out at room temperature, and yields the desired product in high yield. The reaction can also be carried out in the presence of an acid or a catalyst, such as p-toluenesulfonic acid or triethylamine, to improve the yield.
属性
IUPAC Name |
3,4,5-triethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-5-23(28)27-13-9-10-17-11-12-19(16-20(17)27)26-25(29)18-14-21(30-6-2)24(32-8-4)22(15-18)31-7-3/h11-12,14-16H,5-10,13H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJAYRVDAIJLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6569984.png)
![N-[(4-fluorophenyl)methyl]-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6569985.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6570001.png)
![N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570009.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)








